Product packaging for 3-[(Phenylacetyl)amino]benzoic acid(Cat. No.:CAS No. 73548-13-7)

3-[(Phenylacetyl)amino]benzoic acid

Cat. No.: B3152395
CAS No.: 73548-13-7
M. Wt: 255.27 g/mol
InChI Key: JGBFNIWZGCHZMG-UHFFFAOYSA-N
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Description

3-[(Phenylacetyl)amino]benzoic acid (CAS 73548-13-7) is a synthetic derivative of para-aminobenzoic acid (PABA), a key building block in pharmaceutical research . This compound features a phenylacetamide moiety linked to the meta-position of the benzoic acid ring, a structure designed to explore novel biological activities. With a molecular formula of C₁₅H₁₃NO₃ and a molecular weight of 255.27, it is supplied with a purity of ≥95% . PABA-based scaffolds are of significant interest in medicinal chemistry due to their versatility and broad biological potential . Researchers investigate such analogs for developing molecules with potential antimicrobial, anticancer, and anti-cholinesterase properties . The structure of this compound, which incorporates an amide linkage, is typical of derivatives studied as potential inhibitors of various enzymatic targets or as precursors for the synthesis of more complex chemical entities . As a research chemical, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO3 B3152395 3-[(Phenylacetyl)amino]benzoic acid CAS No. 73548-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-phenylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(9-11-5-2-1-3-6-11)16-13-8-4-7-12(10-13)15(18)19/h1-8,10H,9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBFNIWZGCHZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285610
Record name 3-[(2-Phenylacetyl)amino]benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID501285610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73548-13-7
Record name 3-[(2-Phenylacetyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73548-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Phenylacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3 Phenylacetyl Amino Benzoic Acid and Its Analogs

Classical and Modern Synthetic Routes for 3-[(Phenylacetyl)amino]benzoic Acid

The formation of the amide bond in this compound is the central transformation in its synthesis. This can be achieved through several established and contemporary chemical strategies.

Amidation and Esterification Approaches to Benzoic Acid Derivatives

The direct reaction of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic chemistry. youtube.comyoutube.com In the context of this compound, this would involve the reaction of 3-aminobenzoic acid with phenylacetic acid. However, this direct approach often requires harsh conditions and can be inefficient.

A common strategy to facilitate this reaction is the activation of the carboxylic acid. For instance, phenylacetic acid can be converted to a more reactive derivative, such as an acid chloride (phenylacetyl chloride), which then readily reacts with the amino group of 3-aminobenzoic acid.

Esterification, another classical reaction, can be employed to protect the carboxylic acid group of 3-aminobenzoic acid before the amidation step. For example, 3-aminobenzoic acid can be reacted with an alcohol, like methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst to form the corresponding ester. This ester can then be acylated with phenylacetyl chloride, followed by hydrolysis of the ester to yield the final product. A study describes the synthesis of 3-aminobenzoic acid ethyl ester as a building block for more complex molecules. sigmaaldrich.com

ReactantsProductMethodReference
3-Aminobenzoic acid, Phenylacetic acidThis compoundDirect Amidation youtube.comyoutube.com
3-Aminobenzoic acid, Phenylacetyl chlorideThis compoundAcylation
3-Aminobenzoic acid, Methanol/Ethanol3-Aminobenzoic acid methyl/ethyl esterEsterification sigmaaldrich.com
3-Aminobenzoic acid ethyl ester, Phenylacetyl chlorideEthyl 3-[(phenylacetyl)amino]benzoateAcylation
Ethyl 3-[(phenylacetyl)amino]benzoateThis compoundHydrolysis
This table outlines the classical synthetic approaches to this compound.

Direct Acylation Procedures in Phenylacetylated Aminobenzoic Acid Synthesis

Direct acylation is a more direct and often more efficient method for synthesizing phenylacetylated aminobenzoic acids. This typically involves the use of a reactive derivative of phenylacetic acid, most commonly phenylacetyl chloride.

In a typical procedure, 3-aminobenzoic acid is dissolved in a suitable solvent, often with a base to neutralize the hydrochloric acid byproduct. Phenylacetyl chloride is then added, leading to the formation of the amide bond. This method is generally high-yielding and proceeds under mild conditions. Research has demonstrated the synthesis of various aminobenzoic acid derivatives through the addition of aromatic halides to aminobenzoic acids in pyridine (B92270). nih.govresearchgate.net

Condensation Reactions for Related Chemical Scaffolds

Condensation reactions are a broad class of reactions that involve the joining of two molecules with the elimination of a small molecule, such as water. In the context of synthesizing analogs of this compound, various condensation reactions can be employed to build related chemical scaffolds.

For instance, Schiff base formation, which is the reaction between an amine and an aldehyde or ketone, can be used to create precursors or analogs. Research has shown the synthesis of Schiff bases from the condensation of 3-formylacetylacetone (B1258551) with aminobenzoic acid isomers. nih.gov While not directly producing the target molecule, these related structures are valuable in medicinal chemistry for creating diverse compound libraries. researchgate.net

Advanced Synthetic Methodologies for this compound Analogs

To improve reaction times, yields, and the environmental footprint of organic synthesis, advanced methodologies such as ultrasound and microwave-assisted synthesis have been developed.

Ultrasound-Assisted Synthesis in Aminobenzoic Acid Chemistry

The application of ultrasound in chemical reactions, known as sonochemistry, can significantly accelerate reaction rates and improve yields. The cavitation effect of ultrasound creates localized high temperatures and pressures, providing the energy required for the reaction to proceed.

Ultrasound has been successfully used in various organic transformations, including the synthesis of quinoline (B57606) and benzodiazepine (B76468) derivatives. nih.gov For the synthesis of aminobenzoic acid derivatives, ultrasound can be employed to facilitate the amidation reaction, potentially under milder conditions and in shorter reaction times compared to conventional heating. For example, the condensation of anthranilic acid with anilines to form acridones was achieved in just one minute under ultrasonic irradiation, a significant improvement over the 40 minutes required with conventional heating. nih.gov

ReactantsProductConditionsTimeYieldReference
Anthranilic acid, AnilinesAcridonesUltrasound1 min90% nih.gov
Anthranilic acid, AnilinesAcridonesConventional Heating (Refluxing ethanol with tungstophosphoric acid)40 min72% nih.gov
This table compares the efficiency of ultrasound-assisted synthesis with conventional heating for a related reaction.

Microwave Irradiation Techniques in Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net Microwave energy directly heats the reaction mixture, leading to rapid temperature increases and often dramatic reductions in reaction times, from hours to minutes. tandfonline.comnih.gov

This technique has been widely applied to amide bond formation. The direct amidation of carboxylic acids with amines can be achieved under solvent-free conditions using microwave irradiation, often with a solid support like silica (B1680970) gel or a catalyst such as ceric ammonium (B1175870) nitrate. rsc.orgmdpi.com This "green chemistry" approach minimizes the use of hazardous solvents and reduces energy consumption. mdpi.com For example, the microwave-assisted synthesis of amides from carboxylic acids and amines has been reported to occur in 8-12 minutes with almost quantitative yields, a significant improvement over traditional methods. tandfonline.com

The synthesis of para-aminobenzoic acid (PABA) derivatives has also been achieved using microwave assistance, highlighting the broad applicability of this technology in the synthesis of aminobenzoic acid analogs. nih.gov

MethodCatalyst/SupportConditionsReaction TimeYieldReference
Microwave-assisted amidationSilica gelSolvent-freeVariesGood to excellent rsc.org
Microwave-assisted amidationCeric ammonium nitrateSolvent-free1-2 hoursVery good to excellent nih.govmdpi.com
Microwave-assisted amidationNoneSolvent-free8-12 minutes>90% tandfonline.com
This table summarizes various microwave-assisted amidation methods.

Process Optimization and Efficiency in this compound Synthesis

The industrial production of this compound and related amide derivatives is highly dependent on the optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. The core reaction for its synthesis is the acylation of 3-aminobenzoic acid with a phenylacetylating agent, typically phenylacetyl chloride. This amidation reaction, while fundamental, is subject to process improvements that can significantly enhance its efficiency.

The choice between traditional batch processing and modern continuous flow chemistry is a critical decision in the manufacturing of fine chemicals, including benzoic acid derivatives. While batch chemistry has been the standard for decades in research and development due to its flexibility, continuous flow is gaining significant traction for industrial-scale production due to its numerous advantages in efficiency, safety, and consistency. labmanager.com

Batch Synthesis: In a batch process, all reactants are loaded into a single vessel and the reaction proceeds over a set time. This method allows for straightforward setup and is suitable for small-scale or exploratory synthesis where conditions may need to be adjusted on the fly. labmanager.com However, scaling up batch reactions presents significant challenges. Issues such as inefficient mixing, poor heat transfer, and the potential for runaway exothermic reactions become more pronounced in large reactors. kilolabs.comhelgroup.com For catalytic hydrogenations, often used in the synthesis of precursors, batch reactors are often limited to lower pressures for safety reasons due to the large volumes of hydrogen gas required. helgroup.com

Continuous Flow Synthesis: In contrast, continuous flow chemistry involves pumping reactants through a network of tubes or channels where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time. labmanager.com The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange, mitigating the risks associated with highly exothermic reactions. kilolabs.com This enhanced control leads to more consistent product quality and higher yields. labmanager.com

From a commercial standpoint, flow chemistry is often preferred as it requires less physical space, utilizes raw materials more efficiently, and can operate continuously, eliminating the downtime between batches and thus increasing productivity. labmanager.comkilolabs.com For amidation reactions specifically, continuous flow methods have been shown to provide improved yields and shorter reaction times compared to batch processes. nottingham.ac.uk The scalability of flow chemistry is also more direct; instead of redesigning larger vessels, production is increased by extending the operational run time or by "scaling out" (running multiple reactors in parallel). labmanager.com

Interactive Data Table: Batch vs. Continuous Flow Synthesis for Benzoic Acid Derivatives

FeatureBatch SynthesisContinuous Flow Synthesis
Process Control Good; parameters like temperature and stirring can be adjusted.Excellent; precise control over residence time, temperature, and mixing. labmanager.com
Heat Transfer Limited; poor surface-area-to-volume ratio in large vessels. kilolabs.comExcellent; high surface-area-to-volume ratio allows for rapid heating/cooling. kilolabs.com
Safety Higher risk with exothermic or hazardous reactions due to large volumes. labmanager.comInherently safer; small reaction volumes minimize risk. labmanager.comkilolabs.com
Scalability Challenging; requires significant process re-engineering. labmanager.comStraightforward; accomplished by increasing flow rate or parallelization. labmanager.com
Productivity Lower; downtime required for charging, heating, cooling, and cleaning between batches. helgroup.comHigher; continuous operation eliminates downtime. labmanager.com
Product Consistency Variable; can be affected by inconsistent mixing and heat transfer at scale.High; uniform reaction conditions ensure reproducibility. labmanager.com
Footprint Large; requires large reactor vessels for high volume.Small; compact systems can achieve high throughput. kilolabs.com

Role of this compound as a Synthetic Intermediate

The compound this compound is primarily valuable as a synthetic intermediate or a "building block" for the construction of more complex molecules. Its structure contains three key functional points: the carboxylic acid group, the amide linkage, and the benzene (B151609) rings, which can all be targeted for further chemical modification.

The synthesis of this compound itself is a clear illustration of its role as an intermediate. It is typically prepared via the nucleophilic acyl substitution of 3-aminobenzoic acid. A general method for creating such derivatives involves reacting the aminobenzoic acid with an aromatic halide, such as phenylacetyl chloride, in a suitable solvent like pyridine, often under reflux conditions for an extended period. mdpi.comresearchgate.net

Once formed, this compound serves as a scaffold. Aminobenzoic acids and their derivatives are of fundamental interest in medicinal chemistry and are frequently found as core structures in a wide range of natural products and pharmaceuticals. nottingham.ac.ukmdpi.com The meta- substitution pattern of 3-aminobenzoic acid provides a specific geometry that is crucial for its role in the synthesis of certain complex molecules, including ansa-bridged compounds like rifamycins. nottingham.ac.uk While the para- isomer (PABA) is more widely known as a building block for drugs, all three regioisomers (ortho, meta, and para) are utilized in the assembly of natural products. helgroup.comnottingham.ac.uk The versatility of the aminobenzoic acid scaffold allows for substitutions at the amino group, the carboxyl group, and the aromatic ring, making it an ideal starting point for generating diverse chemical libraries for drug discovery. helgroup.com

For example, the carboxylic acid group can be converted into esters, amides, or acid halides, while the aromatic rings can undergo electrophilic substitution reactions. wikipedia.org This multi-functional nature makes compounds like this compound valuable precursors for creating larger, more intricate molecules with potential biological activity.

Structure Activity Relationship Studies and Medicinal Chemistry Approaches

Elucidation of Structure-Activity Relationships in 3-[(Phenylacetyl)amino]benzoic Acid Analogs

Modifications to the phenylacetyl group of this compound analogs can significantly alter their biological activity. The phenyl ring of this moiety often engages in hydrophobic interactions within the binding sites of target proteins. The nature and position of substituents on this ring can modulate these interactions and, consequently, the compound's potency.

For instance, in the context of HIV-1 maturation inhibitors, alternates to the C-3 phenyl substituent in a related chemotype were explored. A cyclohexene (B86901) carboxylic acid demonstrated exceptional inhibition of wild-type and mutant viruses, along with a suitable pharmacokinetic profile. Furthermore, a novel spiro[3.3]hept-5-ene was designed to extend the carboxylic acid further from the core while reducing side chain flexibility, closely emulating the C-3 benzoic acid moiety in both potency and pharmacokinetics. nih.gov These examples highlight how modifications of the group equivalent to the phenylacetyl moiety can lead to significant improvements in antiviral activity and drug-like properties.

In the development of inhibitors for other targets, such as Mcl-1/Bfl-1 dual inhibitors, the phenethylthio substituent, which is structurally related to the phenylacetyl group in its aromatic and flexible nature, was found to be crucial for binding potency. nih.gov Deletion of this group resulted in a substantial decrease in binding affinity, demonstrating its significant contribution to the interaction with the target proteins. nih.gov The folded conformation of some analogs is partially stabilized by the π-π stacking of their two distal phenyl groups, a phenomenon that could be influenced by substituents on the phenylacetyl ring. nih.gov

The following table summarizes the impact of modifications on a related scaffold, highlighting the importance of the substituent at a position analogous to the phenylacetyl group.

Table 1: Impact of Phenylacetyl Group Analogs on Biological Activity

ModificationObserved EffectReference
Cyclohexene carboxylic acid replacementExceptional inhibition of wild-type and mutant HIV-1 nih.gov
Spiro[3.3]hept-5-ene replacementClosely emulated potency and PK of the original benzoic acid moiety nih.gov
Deletion of phenethylthio substituentOver 30- and 60-fold decrease in binding affinity to Mcl-1 and Bfl-1, respectively nih.gov

The position and nature of substituents on the benzoic acid moiety of this compound analogs are critical determinants of their biological activity and selectivity.

Positional Influence:

The placement of the carboxylic acid group on the aniline (B41778) ring is often crucial. For instance, in studies of N-phenylanthranilic acid-based AKR1C3 inhibitors, the meta-carboxylic acid group was found to be essential for selectivity. researchgate.net This highlights the specific spatial arrangement required for optimal interaction with the target enzyme. The carboxyl group in the meta position of benzoic acid is known to be a meta-directing group in electrophilic substitution reactions due to resonance effects that decrease electron density at the ortho and para positions. quora.comquora.com

Nature of Substituents:

Electron-Withdrawing Groups (EWGs): EWGs like nitro or trifluoromethyl groups can increase the acidity of the carboxylic acid and may enhance interactions with certain biological targets. psu.edu In the case of AKR1C3 inhibitors, 4'-substituted 3-(phenylamino)benzoic acids with EWGs on the B-ring were found to be the most potent and selective. researchgate.net

Electron-Donating Groups (EDGs): EDGs such as hydroxyl or amino groups can have varied effects. For example, in the study of α-amylase inhibitors, a hydroxyl group at the 2-position of benzoic acid had a strong positive effect on inhibitory activity, while hydroxylation at the 5-position had a negative effect. nih.gov In another study on trypanocidal agents, the incorporation of a hydroxyl group at the ortho position of a para-aminobenzoic acid moiety led to significantly higher activity, possibly by providing a center for hydrogen bond interactions. mdpi.com

The following table provides examples of how substituent position and nature on the benzoic acid ring affect biological activity in various contexts.

Table 2: Influence of Substituents on the Benzoic Acid Moiety

Compound SeriesSubstituent Position/NatureEffect on Biological ActivityReference
N-Phenylanthranilic acid-based AKR1C3 inhibitorsmeta-Carboxylic acid groupEssential for AKR1C3 selectivity researchgate.net
3-(Phenylamino)benzoic acids4'-Substituents on the B-ring (phenylamino ring)Most potent and selective AKR1C3 inhibitors researchgate.net
Benzoic acid derivatives as α-amylase inhibitorsHydroxyl group at 2-positionStrong positive effect on inhibitory activity nih.gov
Benzoic acid derivatives as α-amylase inhibitorsHydroxylation at 5-positionNegative effect on inhibitory activity nih.gov
para-Aminobenzoic acid derivatives as trypanocidal agentsortho-Hydroxyl groupSignificantly higher trypanocidal activity mdpi.com

The amide and carboxylic acid linkages are fundamental to the molecular recognition of this compound and its derivatives by biological targets.

Amide Linkage:

The amide bond is a highly stable functional group due to resonance, which imparts a planar structure and restricts free rotation. mdpi.com This structural rigidity is crucial for orienting the phenylacetyl and benzoic acid moieties in a specific conformation required for binding to a target. The amide group can also act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling it to form key interactions within a protein's binding pocket. mdpi.com In some cases, the amide linkage can be a site of metabolic activity, and modifications to this group or its replacement with other linkers can be explored to improve metabolic stability. escholarship.org

Carboxylic Acid Linkage:

The carboxylic acid group is a key pharmacophoric feature, often involved in critical interactions with biological targets. ijacskros.com It can act as a hydrogen bond donor and acceptor and, in its deprotonated carboxylate form, can form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008). ijacskros.comnih.gov For example, in the design of novel DPP-4 inhibitors, the formation of a salt bridge between the carboxylic acid of a benzoic acid moiety and a lysine residue was key to enhancing activity. researchgate.net The acidity of the carboxylic acid, influenced by substituents on the aromatic ring, can modulate the strength of these interactions. psu.edu

Vibrational spectroscopy studies on protonated aminobenzoic acid isomers have shown that the relative positions of the amino and carboxylic acid groups on the aromatic ring determine the preferred site of protonation, which in turn affects their interaction capabilities. nih.gov For para-aminobenzoic acid, protonation is favored on the carboxylic acid group. nih.gov

The following table summarizes the roles of the amide and carboxylic acid linkages in molecular recognition.

Table 3: Role of Linkages in Molecular Recognition

LinkageRole in Molecular RecognitionReference
AmideProvides structural rigidity due to planarity. Acts as both hydrogen bond donor and acceptor. mdpi.com
Carboxylic AcidActs as a hydrogen bond donor and acceptor. Forms ionic interactions (salt bridges) in its carboxylate form. researchgate.netijacskros.comnih.gov

Design and Rational Synthesis of Novel Derivatives of this compound

The insights gained from SAR studies are instrumental in the design and synthesis of novel derivatives with improved biological profiles. Key medicinal chemistry strategies include bioisosteric replacement and scaffold hopping.

Bioisosteric replacement involves substituting a functional group or a whole scaffold with another that has similar physicochemical or steric properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.net

In the context of optimizing the benzoic acid scaffold, various bioisosteres for the carboxylic acid group can be considered. These replacements aim to retain the key interactions of the carboxylate while potentially improving properties like cell permeability or metabolic stability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.

For example, a study on HIV-1 maturation inhibitors explored alternatives to the C-3 phenyl substituent, which is analogous to the benzoic acid moiety in this compound. A cyclohexene carboxylic acid and a novel spiro[3.3]hept-5-ene were identified as effective replacements that maintained or improved antiviral activity and pharmacokinetic properties. nih.gov This demonstrates that non-aromatic and sp³-rich bioisosteres can successfully mimic the function of the benzoic acid group. nih.gov

The following table presents potential bioisosteric replacements for the carboxylic acid group.

Table 4: Potential Bioisosteric Replacements for the Carboxylic Acid Group

Original GroupBioisosteric ReplacementPotential Advantage
Carboxylic AcidTetrazoleSimilar acidity, improved metabolic stability
Carboxylic AcidHydroxamic AcidCan chelate metal ions in metalloenzymes
Carboxylic AcidSulfonamideCan act as a hydrogen bond donor and acceptor
Benzoic AcidCyclohexene carboxylic acidMaintained potency with different physicochemical properties
Benzoic AcidSpiro[3.3]hept-5-enesp³-rich, non-traditional bioisostere of benzene (B151609)

Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework (scaffold) of a compound with a structurally different one while preserving the key pharmacophoric elements. nih.govdtic.mil This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced bioactivity, better pharmacokinetics, or novel intellectual property. nih.gov

For derivatives of this compound, scaffold hopping could involve replacing the central aminobenzoic acid core with other heterocyclic or non-aromatic systems that can maintain the spatial orientation of the phenylacetyl group and a acidic/anionic moiety. The goal is to identify new scaffolds that present the key pharmacophoric groups in a similar three-dimensional arrangement. dtic.mil

Strategies for scaffold hopping can range from simple heterocycle replacements (e.g., replacing the phenyl ring with a pyridine (B92270) or thiophene) to more complex topology-based hopping. dtic.milrsc.org For instance, replacing an aromatic system with a more electron-deficient ring system can sometimes increase robustness towards metabolic oxidation. rsc.org

An example of a scaffold hopping approach can be seen in the development of atypical protein kinase C inhibitors, where a phenylthiophene scaffold was utilized. nih.gov This scaffold, bearing amino and carboxy substituents, proved effective, and further SAR studies highlighted the importance of electron-donating moieties on the C-4 aryl group for inhibitory activity. nih.gov

The following table outlines some conceptual scaffold hopping strategies for this compound.

Table 5: Conceptual Scaffold Hopping Strategies

Original ScaffoldPotential Replacement ScaffoldRationale
Aminobenzoic acidAminopyridine carboxylic acidIntroduce a nitrogen atom to alter electronic properties and potential for hydrogen bonding.
Aminobenzoic acidAminothiophene carboxylic acidExplore different ring electronics and geometries. nih.gov
Aminobenzoic acidBicyclic heteroaromatics (e.g., indole, benzimidazole)Increase rigidity and explore new interaction space.
Aminobenzoic acidNon-aromatic cyclic systems (e.g., piperidine, cyclohexane)Improve sp³ character, potentially leading to better solubility and metabolic properties.

Exploration of Polycyclic Cap Groups in Inhibitor Design

In the rational design of inhibitors, the "cap" group, which typically interacts with the solvent-exposed region of a target protein's binding site, plays a crucial role in modulating potency and pharmacokinetic properties. The phenyl group of the phenylacetyl moiety in this compound serves as a primary cap group. Structure-activity relationship (SAR) studies have explored the replacement of this phenyl ring with larger, more complex polycyclic systems to enhance binding interactions.

For instance, the substitution of the phenyl ring with bicyclic systems like naphthalene (B1677914) or indane, or with tricyclic systems such as fluorene, can lead to significant gains in potency. These larger aromatic systems can form more extensive van der Waals and hydrophobic interactions with the target protein. Furthermore, the introduction of heteroatoms within these polycyclic rings, creating structures like quinoline (B57606) or indole, can provide additional hydrogen bonding opportunities, further anchoring the inhibitor in the binding pocket. The selection of a specific polycyclic cap is often guided by the topology of the target's surface, aiming to maximize complementarity.

Optimization of Lead Compounds Based on this compound Core Structure

Once a lead compound like this compound is identified, the subsequent phase of drug discovery involves iterative optimization to enhance its drug-like properties. This process targets improvements in potency, selectivity, and pharmacokinetic parameters.

Strategies for Potency and Selectivity Enhancement

The primary goals of lead optimization are to increase a compound's potency (the concentration required to elicit a biological effect) and its selectivity (the ability to interact with the intended target over other proteins). For derivatives of this compound, several strategies have proven effective. drugbank.com

One common approach involves introducing substituents onto the phenylacetyl ring. Electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups (e.g., methoxy (B1213986) or methyl groups) can alter the electronic properties of the ring and influence its binding affinity. The position of these substituents is also critical, as it dictates the potential for new interactions with the target protein.

Another strategy focuses on modifying the linker between the phenyl cap and the aminobenzoic acid core. Altering the length or rigidity of the acetyl linker can optimize the orientation of the cap group within the binding site. For example, replacing the acetyl group with a more rigid cyclopropyl (B3062369) linker can lock the molecule into a more favorable conformation for binding, thereby increasing potency.

Selectivity is often achieved by exploiting subtle differences between the target protein and closely related off-target proteins. nih.gov For example, if the target has a small hydrophobic pocket adjacent to the main binding site, extending a substituent from the benzoic acid ring to occupy this pocket can confer selectivity. nih.gov This is because off-target proteins lacking this specific pocket will be unable to accommodate the modified inhibitor.

Table 1: Example of Potency and Selectivity Data for Hypothetical Analogs

AnalogModificationTarget IC50 (nM)Off-Target IC50 (nM)Selectivity (Fold)
Lead Compound This compound50010002
Analog A 4'-Chloro-phenylacetyl substitution15012008
Analog B Naphthalen-2-ylacetyl substitution50150030
Analog C 4-Fluoro substitution on benzoic acid450900020

This table contains illustrative data and does not represent actual experimental results.

Ligand Efficiency Analysis in Analog Development

In modern medicinal chemistry, potency alone is not the sole determinant of a quality lead compound. Ligand efficiency (LE) has emerged as a critical metric for evaluating the binding efficiency of a molecule relative to its size. nih.gov LE is calculated by dividing the binding energy of a compound by its number of non-hydrogen atoms.

A high LE value indicates that a molecule achieves strong binding with a relatively small number of atoms, which is a desirable characteristic for a drug candidate. During the development of analogs based on the this compound scaffold, LE is used to guide the optimization process. nih.gov For example, if a modification that significantly increases molecular weight only results in a marginal increase in potency, it may lead to a lower LE. This would signal that the added atoms are not contributing efficiently to binding and that alternative modifications should be explored.

By tracking LE alongside potency and selectivity, chemists can prioritize analogs that are not only potent but also have favorable physicochemical properties, such as lower molecular weight and lipophilicity, which often correlate with better pharmacokinetic profiles. nih.gov

Comparative Medicinal Chemistry of Aminobenzoic Acid Scaffolds

The choice of the central scaffold is a fundamental decision in drug design. The three isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—each confer distinct properties to the resulting molecules due to the different spatial arrangements of their amino and carboxylic acid groups. researchgate.netmdpi.com

2-Aminobenzoic Acid (Anthranilic Acid): The ortho positioning of the amino and carboxyl groups allows for the potential of intramolecular hydrogen bonding. quora.com This can influence the compound's conformation and its ability to act as a bidentate ligand, where both groups interact with a single target. This scaffold is found in several classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).

3-Aminobenzoic Acid: In the meta isomer, the functional groups are further apart, which reduces the likelihood of direct intramolecular interactions. quora.com This arrangement provides a more rigid and defined angle between the two groups, which can be ideal for spanning specific distances between interaction points in a protein's binding site. The this compound structure leverages this specific geometry.

4-Aminobenzoic Acid (PABA): The para positioning places the amino and carboxyl groups at opposite ends of the phenyl ring. mdpi.com This linear geometry is often used to create elongated molecules that can fit into long, narrow binding channels. PABA itself is a well-known building block in biological systems, notably in the synthesis of folate. mdpi.com Its derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial and anticancer agents. mdpi.com

The choice between these scaffolds depends heavily on the topology of the target binding site. A wide, open pocket might be better suited for a PABA-based derivative, while a site with two adjacent hydrogen bond donors/acceptors might favor an anthranilic acid-based molecule. The 3-aminobenzoic acid scaffold offers a balance, providing a distinct vector for substituents that is different from both the ortho and para isomers. researchgate.net

Table 2: Comparison of Aminobenzoic Acid Scaffolds

ScaffoldIsomer PositionKey Structural FeatureCommon Application Focus
Anthranilic Acid Ortho (2-amino)Potential for intramolecular H-bonding; bidentate chelationNSAIDs, kinase inhibitors
3-Aminobenzoic Acid Meta (3-amino)Defined angle between functional groups; rigid scaffoldEnzyme inhibitors, receptor modulators
4-Aminobenzoic Acid Para (4-amino)Linear geometry; elongated structureFolate synthesis, antimicrobials

Computational Approaches in the Research of 3 Phenylacetyl Amino Benzoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a derivative of 3-[(Phenylacetyl)amino]benzoic acid, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are instrumental in predicting the binding affinities of analogs of this compound to their respective biological targets. For instance, studies on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, have utilized these simulations. The predicted binding affinities from these docking studies have shown a strong correlation with experimentally determined inhibitory activities. nih.govnih.gov

In other research, derivatives of aminobenzoic acid have been designed to bind within the hydrophobic tunnel of the active site of LpxC, a zinc-dependent deacetylase involved in lipid A biosynthesis in Gram-negative bacteria. nih.gov Although these are simple benzoic acid derivatives, they exhibit micromolar binding affinities, comparable to more complex substrate analogues. nih.gov This highlights the dominance of intermolecular interactions within the hydrophobic tunnel in determining enzyme affinity. nih.gov

The following table provides examples of predicted binding energies for aminobenzoic acid derivatives against specific targets:

Compound/DerivativeTargetPredicted Binding Energy (kcal/mol)
Aminobenzoic acid derivativeAcetylcholinesterase (AChE)-5.53

This table is for illustrative purposes and the values are context-dependent.

A crucial aspect of molecular docking is the detailed analysis of interactions between the ligand and the amino acid residues within the active site of the target protein. This analysis helps to understand the basis of a compound's activity and provides a rationale for designing more potent and selective inhibitors.

In the case of LpxC inhibitors, while the initial design intended for the carboxylate group of the benzoic acid derivatives to coordinate with the active site zinc ion, X-ray crystallography revealed a "backward" binding mode. nih.gov The benzoate (B1203000) moiety, instead of interacting with the zinc, binds at the outer end of the hydrophobic tunnel, demonstrating the importance of experimental validation of docking predictions. nih.gov

To enhance the accuracy of molecular docking simulations, data from co-crystallization experiments are often used as a guide. A co-crystal structure provides the precise, experimentally determined binding mode of a ligand within its target's active site. This information can then be used to validate and refine docking protocols.

Computational studies on drug-coformer cocrystals, such as those involving telmisartan (B1682998) and maleic acid, have also demonstrated the power of combining molecular docking with experimental data like X-ray diffraction (XRD). nih.gov These studies show that specific molar ratios of drug and coformer can form favorable geometries, leading to improved physicochemical properties. nih.gov

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are applied to study this compound and its derivatives to elucidate their intrinsic chemical characteristics.

DFT calculations are employed to determine the most stable three-dimensional structure (geometry optimization) of this compound derivatives. This optimized geometry is crucial for understanding the molecule's shape, conformational preferences, and how it will interact with its biological target.

Furthermore, DFT is used to calculate various chemical reactivity descriptors. rsc.orgresearchgate.net These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insights into the molecule's reactivity. mdpi.com The HOMO-LUMO energy gap, for instance, is an indicator of chemical stability; a smaller gap suggests higher reactivity. rsc.orgresearchgate.net

Studies on cocrystals of nitrofurantoin (B1679001) and 3-aminobenzoic acid have shown that the cocrystal is more chemically reactive and softer than the individual components, as indicated by its calculated HOMO-LUMO energy gap. rsc.orgresearchgate.net This increased reactivity can influence the pharmaceutical properties of the active ingredient. rsc.orgresearchgate.net The analysis of frontier molecular orbitals (FMOs) can also reveal the localization of electron density, indicating which parts of the molecule are more likely to participate in nucleophilic or electrophilic interactions. mdpi.com

The following table summarizes key parameters obtained from DFT calculations for a representative aminobenzoic acid derivative:

ParameterValueSignificance
HOMO-LUMO Energy Gap4.59 eVIndicates chemical reactivity and stability. mdpi.com
HOMO LocalizationSubstituted aromatic ringSite for electrophilic attack. mdpi.com
LUMO LocalizationIndole sideSite for nucleophilic attack. mdpi.com

This table presents illustrative data from a study on a related isoindole derivative. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are key to their biological effects.

For derivatives of benzoylaminobenzoic acid acting as inhibitors of FabH, QSAR studies have revealed several key structural features that influence their inhibitory activity. nih.gov These studies have demonstrated that the inhibitory activity increases with:

Increased hydrophobicity

Higher molar refractivity

Greater aromaticity

The presence of a hydroxyl (-OH) group on the nucleus

Conversely, the presence of heteroatoms such as nitrogen, oxygen, or sulfur at certain positions was found to decrease the inhibitory activity. nih.gov The insights gained from such QSAR models are crucial for the rational design of more potent inhibitors. nih.govnih.gov These models provide a framework for optimizing lead compounds by suggesting specific structural modifications that are likely to enhance their desired biological activity. nih.gov

Predictive Models for Biological Activity of Benzoic Acid Compounds

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For benzoic acid derivatives, these models have been instrumental in identifying key structural features that influence their therapeutic potential.

Research on various substituted benzoic acid derivatives has utilized 2D and 3D-QSAR models to predict and optimize activities such as antimicrobial and enzyme inhibitory effects. dergipark.org.trnih.gov For instance, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, have revealed critical parameters for their inhibitory action. dergipark.org.trnih.gov These studies consistently highlight the importance of physicochemical properties like hydrophobicity, aromaticity, and specific substitutions on the benzoic acid ring. nih.gov

Key findings from QSAR studies on benzoic acid derivatives include:

Hydrophobicity: An increase in hydrophobicity often correlates with enhanced inhibitory activity against bacterial targets. nih.gov

Molar Refractivity and Aromaticity: These parameters, which relate to the molecule's volume and electronic properties, are also shown to be conducive to inhibitory activity. nih.gov

Specific Substitutions: The presence and position of certain functional groups, such as hydroxyl (-OH) groups or aromatic rings with single bond connections, can significantly potentiate the biological activity. dergipark.org.trnih.gov Conversely, the inclusion of hetero-atoms like nitrogen, oxygen, or sulfur at certain positions may decrease activity. nih.gov

These models serve as a predictive tool to design new benzoic acid compounds, including derivatives of this compound, with potentially improved biological profiles.

Table 1: Summary of QSAR Findings for Benzoic Acid Derivatives

DescriptorInfluence on Biological ActivityPredicted Target/ActivitySource
Hydrophobicity (LogP)Positive correlationFabH Inhibition / Antibacterial nih.gov
AromaticityPositive correlationFabH Inhibition / Antibacterial nih.gov
Molar RefractivityPositive correlationFabH Inhibition nih.gov
SaasCcount (Aromatic carbon count)Positive correlationAntimicrobial dergipark.org.tr
Presence of -OH groupPositive correlationFabH Inhibition / Antibacterial nih.gov

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions

In silico tools are crucial for early-stage evaluation of a molecule's potential as a drug, focusing on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. This early assessment helps to identify and filter out candidates with unfavorable characteristics, saving significant time and resources. nih.gov

For this compound, a predicted ADMET profile can offer insights into its likely behavior in the body. Key parameters include:

Aqueous Solubility (LogS): Affects absorption and formulation.

Blood-Brain Barrier (BBB) Penetration: Indicates if the compound can reach the central nervous system.

CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions, as cytochrome P450 enzymes are major sites of drug metabolism. mdpi.com

Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gut.

Plasma Protein Binding (PPB): Influences the amount of free drug available to exert its effect.

Table 2: Predicted ADMET Profile for this compound

Note: These values are generated from computational models and represent predictions, not experimental data.

ADMET PropertyPredicted Value/ClassGeneral Interpretation
Aqueous Solubility (LogS)Moderately SolubleSuggests acceptable dissolution in the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityLow/Non-permeableThe compound is unlikely to cross into the brain, limiting CNS effects.
Human Intestinal Absorption (HIA)HighIndicates good potential for oral absorption.
CYP2D6 InhibitorNon-inhibitorLower risk of drug-drug interactions involving the CYP2D6 pathway.
Plasma Protein BindingHighThe compound is likely to be highly bound to plasma proteins, affecting its distribution and availability.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. taylorandfrancis.com The most famous guideline is Lipinski's Rule of Five, developed by Christopher A. Lipinski. lindushealth.comyoutube.com This rule states that poor absorption or permeation is more likely when a compound violates two or more of the following criteria:

Molecular weight ≤ 500 Daltons drugbank.com

Log P (a measure of lipophilicity) ≤ 5 drugbank.com

Hydrogen bond donors ≤ 5 drugbank.com

Hydrogen bond acceptors ≤ 10 drugbank.com

Assessing this compound against these criteria provides a quick checkpoint for its potential as an oral drug candidate.

Table 3: Lipinski's Rule of Five Assessment for this compound

ParameterValue for this compoundLipinski's RuleCompliance
Molecular Weight (g/mol)269.28≤ 500Yes
Log P (Octanol-water partition coefficient)~2.8 - 3.2 (Predicted)≤ 5Yes
Hydrogen Bond Donors2 (Amide N-H, Carboxylic O-H)≤ 5Yes
Hydrogen Bond Acceptors4 (Amide C=O, Carboxylic C=O, Carboxylic O-H)≤ 10Yes
Violations 0 ≤ 1 Pass

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable physicochemical profile for oral bioavailability.

Molecular Dynamics (MD) simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. nih.govresearchgate.net In drug discovery, MD simulations provide profound insights into the dynamic nature of a compound and its interactions with biological targets. mdpi.comnih.gov These simulations can reveal how a molecule like this compound behaves in a physiological environment, such as in water or bound to a protein.

Key applications of MD simulations for this compound include:

Conformational Analysis: this compound has rotatable bonds, allowing it to adopt various shapes (conformations). MD simulations can explore this conformational landscape, identifying the most stable and populated conformers. nih.gov This is crucial because a molecule's biological activity often depends on its ability to adopt a specific conformation to fit into a protein's binding site.

Binding Stability: If a potential protein target is identified, MD simulations can be used to assess the stability of the compound-protein complex. By simulating the complex over time, researchers can analyze the persistence of key interactions (like hydrogen bonds) and calculate the binding free energy, providing a more accurate estimate of binding affinity than static docking methods. researchgate.netazolifesciences.com

Interaction Dynamics: Studies on other benzoic acid derivatives have used MD simulations to identify "hot-spot" residues in a target protein that are critical for the binding interaction. nih.gov This information is invaluable for structure-based drug design, guiding modifications to the compound to enhance potency and selectivity. nih.gov

By simulating the dynamic behavior of this compound, scientists can gain a deeper understanding of the structural basis for its activity and its potential as a therapeutic agent. nih.gov

Analytical and Characterization Methodologies for 3 Phenylacetyl Amino Benzoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of 3-[(phenylacetyl)amino]benzoic acid, offering deep insights into its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their electronic environment. For the precursor, 3-aminobenzoic acid, specific proton signals can be assigned. For instance, in a study using DMSO-d₆ as the solvent, the protons of 3-aminobenzoic acid exhibited distinct chemical shifts. rsc.org The acidic proton of the carboxylic acid typically appears as a broad singlet at a high chemical shift, around 12.45 ppm. rsc.org The aromatic protons show a complex multiplet pattern in the range of 6.73 to 7.15 ppm. rsc.org The two protons of the amino group (NH₂) appear as a singlet at approximately 5.29 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For 3-aminobenzoic acid, the carbonyl carbon of the carboxylic acid group resonates at a downfield chemical shift, typically around 168.3 ppm in DMSO-d₆. rsc.org The aromatic carbons show signals within the range of 114.9 to 149.2 ppm, with the carbon attached to the amino group and the carbon of the carboxylic acid group having distinct shifts due to the electronic effects of these substituents. rsc.org

¹H NMR Chemical Shifts (ppm) for 3-Aminobenzoic Acid in DMSO-d₆
Proton
-COOH
Aromatic CH
-NH₂
¹³C NMR Chemical Shifts (ppm) for 3-Aminobenzoic Acid in DMSO-d₆
Carbon
-COOH
Aromatic C

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds within the molecule.

The FTIR spectrum of the precursor, 3-aminobenzoic acid, displays characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The N-H stretching vibrations of the primary amine group typically appear as two distinct peaks in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is a strong, sharp peak usually found around 1700-1750 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region, and C-N stretching vibrations can be seen around 1250-1350 cm⁻¹. researchgate.net

Characteristic FTIR Absorption Bands for 3-Aminobenzoic Acid
Functional Group
O-H (Carboxylic Acid)
N-H (Amine)
C=O (Carboxylic Acid)
C=C (Aromatic)
C-N (Amine)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation pattern of this compound. This information is vital for confirming the compound's identity and providing clues about its structure.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M]⁺ or [M-H]⁻) reveals the compound's molecular weight. For instance, the related compound 3-[(phenylsulfonyl)amino]benzoic acid, when analyzed by mass spectrometry, shows a predicted [M+H]⁺ adduct at a mass-to-charge ratio (m/z) of 278.04818 and an [M-H]⁻ adduct at m/z 276.03362. uni.lu The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, can be analyzed to deduce the connectivity of atoms within the molecule.

Predicted Mass Spectrometry Data for a Related Compound: 3-[(phenylsulfonyl)amino]benzoic acid
Adduct
[M+H]⁺
[M-H]⁻
[M+Na]⁺
[M+K]⁺

UV-Visible Spectroscopy in Compound Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of 3-aminobenzoic acid in a neutral solvent typically exhibits multiple absorption maxima (λmax). For example, absorption maxima have been reported at approximately 194 nm, 226 nm, and 272 nm. sielc.com The presence of the phenylacetyl group in this compound would be expected to influence the position and intensity of these absorption bands. This technique is often used to determine the concentration of the compound in a solution, following the Beer-Lambert law, and can also be employed to monitor the progress of a reaction involving the compound. sphinxsai.comrjptonline.org

UV-Visible Absorption Maxima (λmax) for 3-Aminobenzoic Acid
Wavelength (nm)
~194
~226
~272

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of chemical reactions, including the synthesis of this compound. psu.edu By spotting the reaction mixture on a TLC plate and developing it with a suitable mobile phase, the starting materials, intermediates, and the final product can be separated based on their differential adsorption to the stationary phase. sigmaaldrich.com

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions (stationary phase and mobile phase). ictsl.net For example, in a system using a mobile phase of toluene, acetone, methanol (B129727), and ammonium (B1175870) hydroxide (B78521) (8:3:3:0.1 by volume) on silica (B1680970) gel plates, p-aminobenzoic acid (a related compound) was found to have an Rf value of 0.21. rsc.org By comparing the Rf value of the product spot with that of a known standard, the formation of the desired compound can be confirmed. The disappearance of the starting material spots indicates the completion of the reaction. Visualization of the spots is often achieved under UV light, especially if the compounds are UV-active. ictsl.net

Compound Reported Rf Value Mobile Phase Stationary Phase
p-Aminobenzoic Acid0.21 rsc.orgToluene:Acetone:Methanol:Ammonium Hydroxide (8:3:3:0.1)Silica Gel 60 F254

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. helixchrom.com This method separates the target compound from any impurities, such as starting materials, by-products, or degradation products, with high resolution and sensitivity. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. ekb.eg

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The separation occurs on a hydrophobic stationary phase, commonly a C18 (octadecylsilyl) column, using a polar mobile phase. researchgate.net The mobile phase often consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol. researchgate.net By running a gradient, where the proportion of the organic solvent is increased over time, compounds are eluted based on their relative hydrophobicity.

The eluted compounds are detected using an ultraviolet (UV) detector, as the aromatic rings and amide functionality in this compound absorb UV light. sielc.com The purity is then calculated by comparing the area of the main peak corresponding to the compound against the total area of all detected peaks in the chromatogram. ekb.eg The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision. nih.govekb.eg

Table 1: Example of HPLC Parameters for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net
Mobile Phase A Buffered water (e.g., 0.1% Phosphoric Acid or Acetate Buffer) researchgate.net
Mobile Phase B Acetonitrile researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 254 nm researchgate.net
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

| Mode | Gradient or Isocratic Elution ekb.egresearchgate.net |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, particularly X-ray diffraction, stands as the most definitive method for elucidating the solid-state structure of a crystalline compound. americanpharmaceuticalreview.com For this compound, this technique provides precise information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This data is invaluable for understanding its physicochemical properties and for quality control, as different crystalline forms (polymorphs) can have different properties. units.it

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute molecular structure of a compound. mdpi.com The technique requires growing a high-quality single crystal of the material, which is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern governed by Bragg's Law. americanpharmaceuticalreview.com

By analyzing the positions and intensities of the thousands of reflections in this pattern, a detailed three-dimensional model of the electron density within the unit cell can be constructed. This model is then refined to yield the final crystal structure, including the precise coordinates of each atom.

While specific SCXRD data for this compound is not publicly available, analysis of closely related structures provides insight into the expected crystallographic parameters. For instance, the crystal structure of a derivative of 3-aminobenzoic acid, 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid, has been reported, revealing key structural features. nih.gov In this related compound, the structure is stabilized by intermolecular O—H⋯O and N—H⋯O hydrogen-bonding interactions. nih.gov Such analyses provide a blueprint for what can be expected from an SCXRD study of this compound.

Table 2: Representative Crystallographic Data for a Related 3-Aminobenzoic Acid Derivative (C₁₅H₁₁NO₄) nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.9025 (15)
b (Å) 8.1595 (12)
c (Å) 14.2654 (18)
**β (°) ** 103.463 (1)
**Volume (ų) ** 1234.2 (3)
Z (formula units/cell) 4
Radiation Mo Kα
Temperature (K) 298

| Calculated Density (g/cm³) | 1.45 |

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
3-aminobenzoic acid
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid
Acetonitrile
Methanol

Future Research Directions and Research Applications

Exploring Novel Biological Targets for 3-[(Phenylacetyl)amino]benzoic Acid Analogs

The core structure of 3-aminobenzoic acid has served as a foundational element for developing inhibitors against various biological targets. Future research will likely expand this scope, exploring novel therapeutic applications for analogs of this compound.

One significant area of interest is in the development of new antitubercular agents. The enzyme dihydrofolate reductase from Mycobacterium tuberculosis (MtDHFR) is a critical target due to its importance for the pathogen's survival. Research has shown that substituted 3-benzoic acid derivatives can act as potent inhibitors of MtDHFR. nih.gov For instance, a series of 20 new substituted 3-benzoic acid derivatives were developed from a fragment prototype, with the most active compound showing an IC50 value of 7 μM, a 71-fold increase in activity over the original fragment. nih.gov Molecular modeling suggested these compounds bind to a unique back-pocket on the enzyme, indicating an uncompetitive mechanism of inhibition. nih.gov This opens a promising avenue for designing novel anti-tuberculosis drugs based on the 3-aminobenzoic acid scaffold.

In the realm of oncology, analogs have shown potential against various cancer-related targets. A novel series of 3-[(6-arylamino)pyridazinylamino]benzoic acids were synthesized and evaluated for their in vitro anticancer activity against the HT-29 colon cancer cell line. preprints.org Two compounds, both featuring a 4-chloro substitution, demonstrated the highest efficacy with IC50 values of 15.3 and 3.9 µM, respectively, with a proposed mechanism involving the inhibition of VEGFR-2. preprints.org Furthermore, derivatives of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid have been synthesized and tested against cervical cancer (HeLa) cell lines. biu.ac.il One particular derivative exhibited the highest inhibition and showed better activity than the standard drug, with molecular docking studies suggesting histone deacetylase 8 (HDAC8) as a potential target. biu.ac.il

The fight against neurodegenerative disorders like Alzheimer's disease also presents opportunities. Methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed as multi-target inhibitors of both acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), enzymes implicated in the pathology of Alzheimer's. sci-hub.se Several synthesized derivatives showed potent, low nanomolar inhibition against these targets, highlighting the potential of this scaffold in developing treatments for complex neurological diseases. sci-hub.se

Finally, in the context of viral diseases, analogs of 3-aminobenzoic acid could be explored as antiviral agents. For example, structure-guided design has led to 3-(adenosylthio)benzoic acid derivatives as subnanomolar inhibitors of the SARS-CoV-2 nsp14 methyltransferase, an enzyme essential for viral RNA translation. nih.gov Although the specific compound is this compound, these findings suggest that modifying the 3-amino position of the benzoic acid core can yield potent inhibitors of critical viral enzymes.

Table 1: Investigated Biological Targets for 3-Aminobenzoic Acid Analogs

Derivative ClassBiological TargetTherapeutic AreaKey Findings
Substituted 3-benzoic acidsMycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR)Infectious Disease (Tuberculosis)Uncompetitive inhibition with IC50 values as low as 7 μM. nih.gov
3-[(6-Arylamino)pyridazinylamino] benzoic acidsVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)OncologyIC50 values down to 3.9 µM against HT-29 colon cancer cells. preprints.org
3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivativesHistone Deacetylase 8 (HDAC8)OncologyPotent cytotoxicity against HeLa cells; good binding scores in docking studies. biu.ac.il
Methylene-aminobenzoic acid derivativesAcetylcholinesterase (AChE) & Carbonic Anhydrases (hCAs)Neurodegenerative Disease (Alzheimer's)Multi-target inhibition with KI values in the nanomolar range. sci-hub.se
3-(Adenosylthio)benzoic acid derivativesSARS-CoV-2 nsp14 MethyltransferaseInfectious Disease (COVID-19)Subnanomolar inhibitory activity. nih.gov

Advanced Synthetic Methodologies for Diversification of the this compound Scaffold

The exploration of novel biological targets is intrinsically linked to the ability to generate diverse chemical libraries. Advanced synthetic methodologies are crucial for modifying the this compound scaffold efficiently. Future efforts will likely focus on combinatorial and green chemistry approaches to create extensive analog libraries for high-throughput screening.

Several established synthetic routes can be adapted and optimized. The fundamental amide bond formation between 3-aminobenzoic acid and phenylacetic acid (or its activated derivatives like phenylacetyl chloride) is straightforward. Diversification can be achieved by varying both the benzoic acid core and the acyl component.

Core Scaffold Diversification:

Michael Addition: A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were successfully synthesized through the Michael addition of 3,5-diaminobenzoic acid to 2,3-dichloronaphthalene-1,4-dione, demonstrating a powerful method for creating complex, fused-ring analogs. biu.ac.ilresearchgate.net

Condensation Reactions: The synthesis of 3-[(6-arylamino) pyridazinylamino] benzoic acids was achieved by refluxing a 6-chloro-3-substituted-aminopyridazine with aminobenzoic acid in isopropanol, a versatile method for attaching heterocyclic moieties. preprints.org

Schiff Base Formation: The reaction of 3-aminobenzoic acid with aldehydes, such as 3-formylacetylacetone (B1258551), readily forms Schiff bases, which can serve as intermediates for further elaboration or as final compounds with their own biological activities. nih.gov

Side Chain Diversification:

Acylation with Diverse Halides: A common strategy involves the acylation of the amino group of 3-aminobenzoic acid. This has been demonstrated by reacting aminobenzoic acids with various aromatic halides, such as benzoyl chloride and 2-furoyl chloride, in the presence of pyridine (B92270) to generate a library of N-substituted derivatives. researchgate.net

Green Chemistry Approaches:

Future syntheses will increasingly prioritize sustainability. A one-pot, green catalytic method for preparing 3-aminobenzoic acid itself from 3-nitrobenzaldehyde (B41214) has been developed using a carbonaceous bio-based material in subcritical water. mdpi.com This process involves the simultaneous reduction of the nitro group and oxidation of the formyl group. mdpi.com Applying such green principles to the synthesis of the entire this compound molecule and its analogs, for example by using biocatalysis or water-based reaction media, represents a significant future direction.

These methodologies, particularly when integrated into automated or semi-automated synthesis platforms, will enable the rapid generation of diverse chemical libraries, accelerating the discovery of new lead compounds.

Integrated Computational and Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For the this compound scaffold, this integrated approach is essential for rational design and optimization.

Target Identification and Binding Mode Prediction: As seen with MtDHFR inhibitors derived from 3-benzoic acid, molecular modeling was instrumental in postulating an uncompetitive binding mechanism by identifying a novel binding pocket distinct from the substrate site. nih.gov Similarly, for novel 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives, molecular docking with the GLIDE program was used to predict their binding affinity and pose within the active site of the HDAC8 enzyme, corroborating the experimental cytotoxicity data. biu.ac.il

Rational Design and In Silico Screening: The development of multi-target inhibitors for Alzheimer's disease provides a compelling case study. sci-hub.se Novel methylene-aminobenzoic acid derivatives were initially designed based on pharmacophoric features of known inhibitors. These designed compounds were then subjected to in silico screening using molecular docking (Glide XP) and binding affinity calculations (MM-GBSA) before being synthesized. sci-hub.se The experimental results, which showed potent inhibition, validated the predictive power of the computational workflow. sci-hub.se

Structure-Activity Relationship (SAR) Studies: Integrated approaches are invaluable for elucidating SAR. By computationally modeling a series of synthesized analogs and correlating the predicted binding energies with experimentally determined inhibitory activities (e.g., IC50 or KI values), researchers can identify key structural features responsible for potency and selectivity. This iterative cycle of design, synthesis, testing, and modeling accelerates the optimization of lead compounds.

Future research will leverage more advanced computational techniques, such as molecular dynamics simulations to understand the dynamic behavior of the ligand-target complex, and machine learning algorithms to predict biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for vast virtual libraries of this compound analogs before committing to costly and time-consuming synthesis.

Utilization of this compound as a Chemical Probe for Biological Systems

Beyond their direct therapeutic potential, small molecules can serve as powerful tools, or "chemical probes," to investigate biological processes. While the direct use of this compound as a probe is not yet widely documented, its structural precursor, aminobenzoic acid, provides a strong precedent for this application.

Para-aminobenzoic acid (PABA), the 4-amino isomer, has been successfully developed as a chemical probe. It has been used to study phase II biotransformation reactions, specifically glycine (B1666218) conjugation, a key pathway for metabolizing toxic aromatic acids. researchgate.net Furthermore, radiolabeled PABA, specifically ¹¹C-PABA, has been employed as a PET imaging agent to selectively detect and monitor bacterial infections in various animal models, including those involving methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This is possible because PABA is rapidly taken up by a wide range of pathogenic bacteria. researchgate.net

Drawing from this, future research could explore the development of this compound and its analogs as novel chemical probes. Key directions include:

Developing Probes for Specific Enzymes: By modifying the scaffold and incorporating reporter tags (e.g., fluorescent dyes, biotin, or clickable handles), analogs could be designed as activity-based probes to covalently label and identify novel enzymatic targets in complex biological samples.

Creating PET Imaging Agents: Following the example of ¹¹C-PABA, radiolabeled versions of this compound or its derivatives could be synthesized. If a particular analog shows selective accumulation in a specific cell type (e.g., a cancer cell) or tissue due to its interaction with a unique transporter or enzyme, it could be developed into a novel PET tracer for diagnostic imaging.

Probing Metabolic Pathways: Given that aminobenzoic acids are involved in various metabolic pathways (PABA is a precursor to folate), analogs of the 3-amino isomer could be used to interrogate related or competing metabolic routes in different organisms or disease states. mdpi.com

The development of such probes would not only advance our understanding of fundamental biology but could also lead to new diagnostic tools and strategies for target identification and validation.

Q & A

Q. How can researchers optimize the synthesis of 3-[(Phenylacetyl)amino]benzoic acid while minimizing side reactions?

A two-step approach is recommended:

  • Step 1 : Coupling phenylacetyl chloride with 3-aminobenzoic acid under Schotten-Baumann conditions (water-organic solvent biphasic system) to form the amide bond. Maintain pH 8–9 using sodium bicarbonate to suppress hydrolysis .
  • Step 2 : Purify the crude product via recrystallization from ethanol-water mixtures to remove unreacted starting materials. Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95% area) .
    Key parameters : Temperature control (<25°C during acylation), stoichiometric excess of phenylacetyl chloride (1.2 eq.), and inert atmosphere (N₂) to prevent oxidation.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • X-ray crystallography : Resolve the dihedral angle between the phenylacetyl group and benzoic acid core to confirm spatial arrangement (e.g., similar compounds show angles of 15–30° between aromatic planes) .
  • NMR spectroscopy : Use 1H^1H-NMR to verify the absence of free amine protons (δ 6.5–7.0 ppm) and 13C^{13}C-NMR to confirm carbonyl resonances (amide C=O at ~168 ppm, carboxylic acid C=O at ~172 ppm) .
  • IR spectroscopy : Detect amide I (1640–1680 cm1^{-1}) and carboxylic acid O–H stretches (2500–3000 cm1^{-1}) .

Q. How do substituents influence the solubility of this compound in polar vs. non-polar solvents?

  • Polar solvents (DMSO, methanol) : High solubility due to hydrogen bonding between the carboxylic acid group and solvent. Solubility in DMSO exceeds 50 mg/mL at 25°C, as observed in structurally similar benzoic acid derivatives .
  • Non-polar solvents (hexane, toluene) : Poor solubility (<1 mg/mL) due to the hydrophilic carboxylic acid and amide moieties. Add polar cosolvents (e.g., 10% ethanol in toluene) to improve miscibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Comparative assays : Standardize bioactivity testing across cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-batch compound variability using LC-MS purity checks .
  • Mechanistic studies : Use fluorescence polarization assays to quantify binding affinity to target proteins (e.g., cyclooxygenase-2) and correlate with IC₅₀ values from cytotoxicity studies .
  • Dose-response analysis : Identify non-monotonic responses by testing concentrations across a wider range (0.1–100 µM) to rule out off-target effects .

Q. What catalytic systems enhance the functionalization of this compound for derivatization?

  • Palladium catalysts : Pd(OAc)₂ with ligands like XPhos enables Suzuki-Miyaura coupling at the phenylacetyl ring (e.g., introducing bromo or nitro groups) without degrading the amide bond .
  • Photoredox catalysis : Use Ru(bpy)₃Cl₂ under blue LED light to selectively modify the benzoic acid moiety via decarboxylative alkylation .
    Optimization tip : Monitor reaction progress in real-time using in-situ IR to detect intermediate species and adjust catalyst loading (typically 2–5 mol%) .

Q. How can computational modeling predict the pharmacokinetic behavior of this compound?

  • DFT calculations : Calculate the molecule’s logP (predicted ~2.1) and pKa (carboxylic acid ~2.5, amide ~-0.3) using Gaussian09 with B3LYP/6-31G* basis set to model solubility and ionization .
  • Molecular docking : Simulate interactions with human serum albumin (PDB ID: 1AO6) to predict plasma protein binding. Similar compounds show binding energies of −8.5 to −9.2 kcal/mol .
  • ADMET prediction : Use SwissADME to assess blood-brain barrier permeability (low likelihood due to carboxylic acid group) and CYP450 inhibition risks .

Q. What experimental strategies elucidate the reaction mechanism of this compound in nucleophilic acyl substitution?

  • Isotopic labeling : Introduce 18O^{18}O at the carbonyl group to track acyl transfer via mass spectrometry. For example, 18O^{18}O-labeled phenylacetyl groups show a +2 Da shift in product spectra .
  • Kinetic studies : Perform pseudo-first-order experiments with excess amine nucleophiles (e.g., benzylamine) to determine rate constants (k ~103^{-3} s1^{-1} at 25°C) .
  • Trapping intermediates : Use ESI-MS to detect tetrahedral intermediates in D₂O, confirming a two-step mechanism (amine attack followed by proton transfer) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.